

Spectroscopic Profile of 2,3,4-Trichloronitrobenzene: A Technical Guide

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Compound of Interest

Compound Name: 2,3,4-Trichloronitrobenzene

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This technical guide provides a comprehensive overview of the key spectroscopic data for **2,3,4-trichloronitrobenzene** (CAS No. 17700-09-3), a chemical intermediate of interest in various fields of chemical synthesis. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The empirical formula for **2,3,4-trichloronitrobenzene** is $C_6H_2Cl_3NO_2$ with a molecular weight of 226.44 g/mol. The spectroscopic data presented below provides critical information for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The 1H and ^{13}C NMR data for **2,3,4-trichloronitrobenzene** are summarized below.

Table 1: 1H NMR Spectroscopic Data for **2,3,4-Trichloronitrobenzene**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.85	d	8.8	H-5
7.65	d	8.8	H-6

Table 2: ^{13}C NMR Spectroscopic Data for **2,3,4-Trichloronitrobenzene**

Chemical Shift (δ) ppm	Assignment
147.1	C4-NO ₂
134.8	C2-Cl
132.9	C6
129.2	C1-Cl
128.0	C3-Cl
126.2	C5

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for **2,3,4-trichloronitrobenzene** are detailed in the table below.

Table 3: FT-IR Spectroscopic Data for **2,3,4-Trichloronitrobenzene**

Wavenumber (cm ⁻¹)	Assignment
1545	Asymmetric NO ₂ stretch
1440	Symmetric NO ₂ stretch
1350	C-N stretch
880	C-Cl stretch
820	C-H out-of-plane bend
780	C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The key mass-to-charge ratios (m/z) observed for **2,3,4-trichloronitrobenzene** are listed below.

Table 4: Mass Spectrometry Data for **2,3,4-Trichloronitrobenzene**

m/z	Relative Intensity (%)	Assignment
225	100	[M] ⁺ (Molecular ion)
227	97	[M+2] ⁺
195	58	[M-NO] ⁺
180	25	[M-NO ₂] ⁺
145	50	[C ₆ H ₂ Cl ₂] ⁺
109	43	[C ₆ H ₂ Cl] ⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

^1H and ^{13}C NMR Spectroscopy

- **Sample Preparation:** A solution of **2,3,4-trichloronitrobenzene** (5-10 mg) is prepared by dissolving the solid in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- **Instrument Parameters:** The NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
 - ^1H NMR: A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
 - ^{13}C NMR: A proton-decoupled pulse sequence is employed. A wider spectral width (e.g., 200-250 ppm) is used. Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, a longer acquisition time and a greater number of scans (e.g., 1024 or more) are typically required.
- **Data Processing:** The acquired free induction decays (FIDs) are Fourier transformed to obtain the frequency-domain spectra. The spectra are then phased, baseline corrected, and referenced to the internal standard (TMS at 0 ppm).

FT-IR Spectroscopy

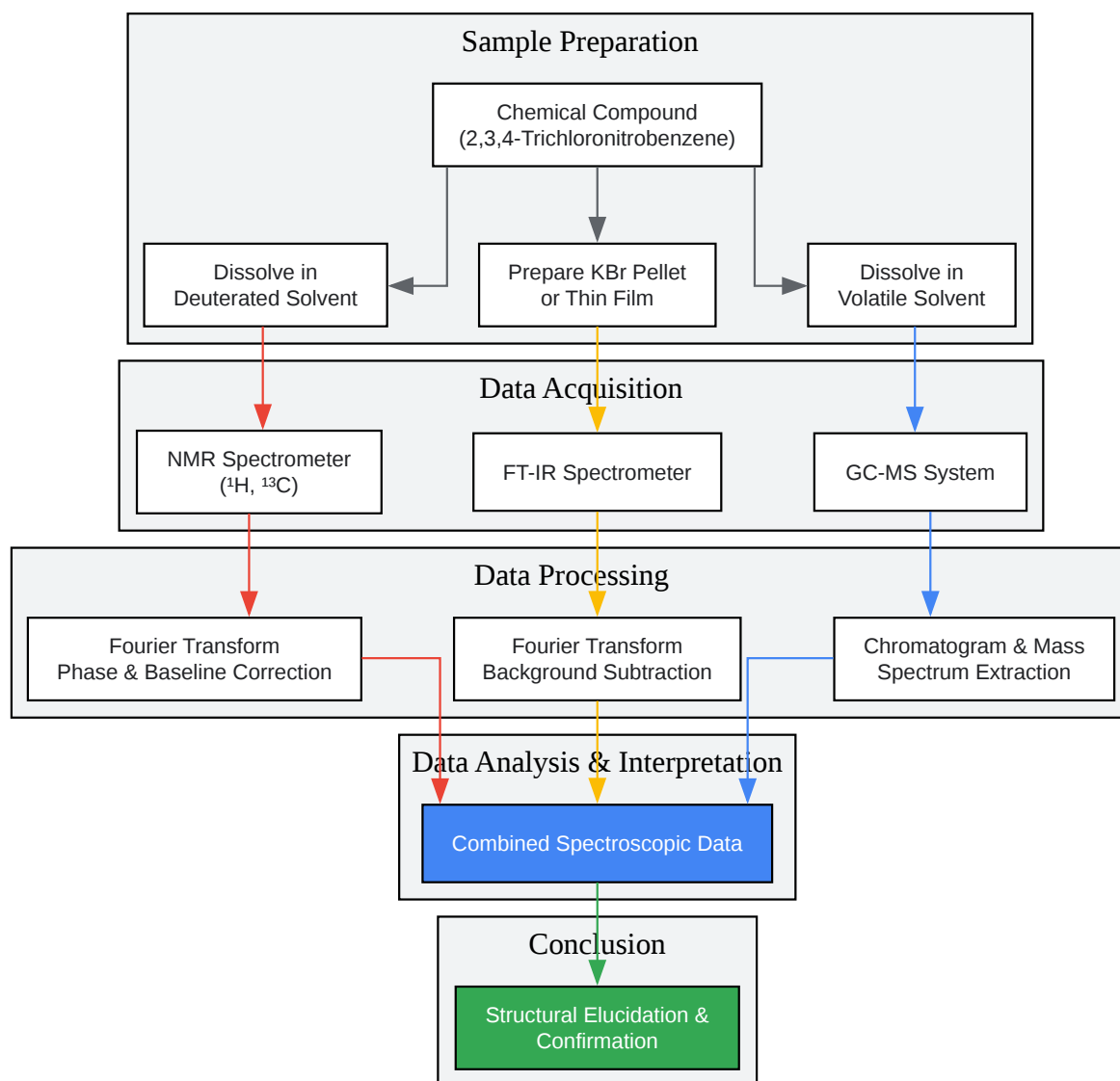
- **Sample Preparation (KBr Pellet Method):** Approximately 1-2 mg of **2,3,4-trichloronitrobenzene** is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **Instrument Parameters:** The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
- **Data Processing:** The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** A dilute solution of **2,3,4-trichloronitrobenzene** is prepared in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 10-100 µg/mL.
- **GC Parameters:** A small volume of the sample solution (e.g., 1 µL) is injected into the gas chromatograph.
 - **Injector:** Splitless injection is commonly used for trace analysis. The injector temperature is typically set to 250-280 °C.
 - **Column:** A non-polar or semi-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is used for separation.
 - **Oven Temperature Program:** A temperature program is employed to ensure good separation of the analyte from any impurities. A typical program might start at 50-100 °C, hold for a few minutes, and then ramp up to 280-300 °C at a rate of 10-20 °C/min.
 - **Carrier Gas:** Helium is used as the carrier gas at a constant flow rate (e.g., 1-1.5 mL/min).
- **MS Parameters:**
 - **Ionization:** Electron ionization (EI) at 70 eV is standard.
 - **Mass Analyzer:** A quadrupole or ion trap mass analyzer is used to scan a mass range of, for example, 40-400 amu.
 - **Interface Temperature:** The GC-MS interface temperature is maintained at around 280-300 °C to prevent condensation of the analyte.
- **Data Analysis:** The resulting chromatogram shows the retention time of the compound, and the mass spectrum at that retention time provides the fragmentation pattern for identification.

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound, from sample preparation to data interpretation and structural confirmation.



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Caption: General workflow for spectroscopic analysis.

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